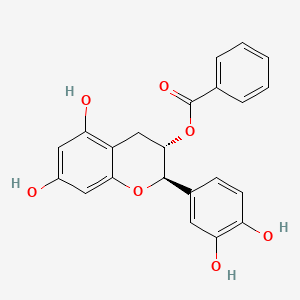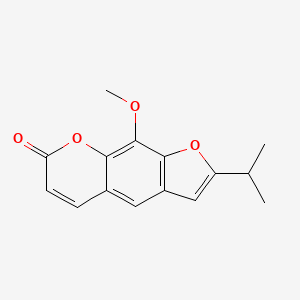
2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a pyrimidinedione core substituted with chloro, hydroxyethoxy, and methyl groups. Its distinct chemical properties make it valuable for research and industrial applications.
Méthodes De Préparation
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- involves several steps. One common method includes the reaction of 6-chloro-5-methyluracil with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antiviral research, it may inhibit viral replication by interfering with viral enzymes. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Compared to other pyrimidinedione derivatives, 2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- is unique due to its specific substitution pattern. Similar compounds include:
6-chloro-5-methyluracil: Lacks the hydroxyethoxy group.
5-methyluracil: Lacks both the chloro and hydroxyethoxy groups.
6-chloro-2,4-dihydroxypyrimidine: Lacks the methyl group. These structural differences result in variations in chemical reactivity and biological activity, making each compound unique in its applications.
Propriétés
Numéro CAS |
131194-11-1 |
|---|---|
Formule moléculaire |
C8H11ClN2O4 |
Poids moléculaire |
234.64 g/mol |
Nom IUPAC |
6-chloro-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11ClN2O4/c1-5-6(9)11(4-15-3-2-12)8(14)10-7(5)13/h12H,2-4H2,1H3,(H,10,13,14) |
Clé InChI |
APOHMHSJHSNWMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


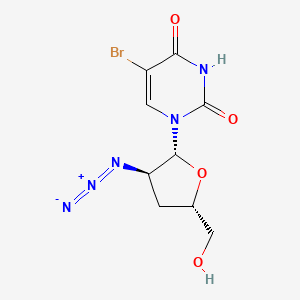
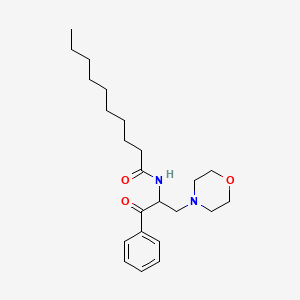

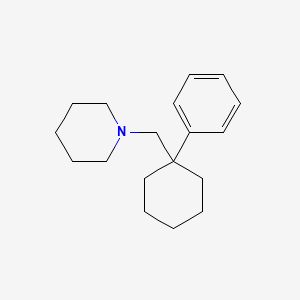
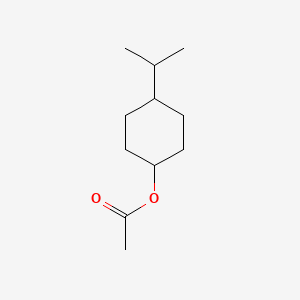
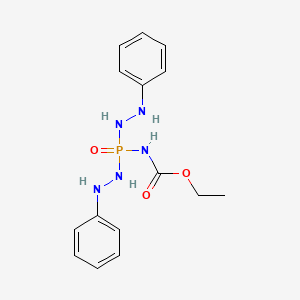


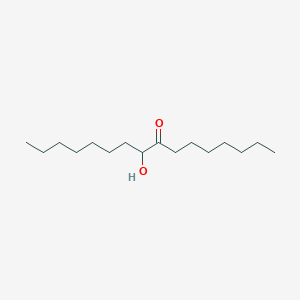
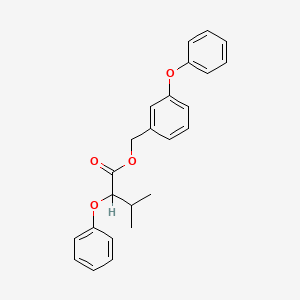
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
